molecular formula C15H15BrO5 B13938208 8-Bromo-4,5,6-trimethoxy-2-naphthalenecarboxylic acid methyl ester

8-Bromo-4,5,6-trimethoxy-2-naphthalenecarboxylic acid methyl ester

Cat. No.: B13938208
M. Wt: 355.18 g/mol
InChI Key: QPEJEAJPJGLARX-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 8-bromo-4,5,6-trimethoxy-, methyl ester is a chemical compound with the molecular formula C15H15BrO5 and a molecular weight of 355.18 g/mol. This compound is characterized by the presence of a naphthalene ring substituted with bromine and three methoxy groups, as well as a carboxylic acid esterified with a methyl group. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 8-bromo-4,5,6-trimethoxy-, methyl ester typically involves the bromination of 2-naphthalenecarboxylic acid followed by methylation and methoxylation reactions. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and methanol or dimethyl sulfate as the methylating agents.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and methylation processes under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 8-bromo-4,5,6-trimethoxy-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dehalogenated derivatives.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 8-bromo-4,5,6-trimethoxy-, methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 8-bromo-4,5,6-trimethoxy-, methyl ester involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups can influence the compound’s reactivity and binding affinity to various biological targets. The ester functional group may also play a role in its metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxylic acid: This compound lacks the bromine and methoxy substituents, making it less reactive in certain chemical reactions.

    8-Bromo-2-naphthoic acid: Similar to the target compound but without the methoxy groups, affecting its solubility and reactivity.

    4,5,6-Trimethoxy-2-naphthoic acid: Lacks the bromine substituent, which can alter its chemical and biological properties.

Properties

Molecular Formula

C15H15BrO5

Molecular Weight

355.18 g/mol

IUPAC Name

methyl 8-bromo-4,5,6-trimethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C15H15BrO5/c1-18-11-6-8(15(17)21-4)5-9-10(16)7-12(19-2)14(20-3)13(9)11/h5-7H,1-4H3

InChI Key

QPEJEAJPJGLARX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C(C=C(C(=C12)OC)OC)Br)C(=O)OC

Origin of Product

United States

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